(1S)-1-(5-Bromo-1-benzofuran-2-YL)butan-1-amine
Description
Properties
Molecular Formula |
C12H14BrNO |
|---|---|
Molecular Weight |
268.15 g/mol |
IUPAC Name |
(1S)-1-(5-bromo-1-benzofuran-2-yl)butan-1-amine |
InChI |
InChI=1S/C12H14BrNO/c1-2-3-10(14)12-7-8-6-9(13)4-5-11(8)15-12/h4-7,10H,2-3,14H2,1H3/t10-/m0/s1 |
InChI Key |
YVXKNKVFMFXMMX-JTQLQIEISA-N |
Isomeric SMILES |
CCC[C@@H](C1=CC2=C(O1)C=CC(=C2)Br)N |
Canonical SMILES |
CCCC(C1=CC2=C(O1)C=CC(=C2)Br)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Approach
The synthesis typically begins with the preparation of 5-bromobenzofuran or a closely related brominated benzofuran intermediate. Bromobenzofurans are commonly synthesized via cyclization reactions involving o-bromophenol derivatives and bromoacetaldehyde or related aldehyde derivatives.
- Key starting materials : o-bromophenol, bromoacetaldehyde derivatives
- Reaction conditions : alkaline medium for initial condensation followed by acidic cyclization to form the benzofuran ring
This two-step approach is well-documented for preparing bromobenzofurans with substitution at specific positions on the benzofuran ring, including the 5-position relevant here.
Representative Reaction Scheme
| Step | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | o-Bromophenol + bromoacetaldehyde, base | Intermediate phenol-aldehyde | High |
| 2 | Acidic cyclization | 5-Bromobenzofuran | Moderate |
This cyclization forms the benzofuran ring system with bromine substitution at the 5-position, setting the stage for further functionalization.
Introduction of the Butan-1-amine Side Chain
Functionalization at the 2-Position of Benzofuran
The butan-1-amine moiety is attached at the 2-position of the benzofuran ring. Common synthetic strategies include:
- Nucleophilic substitution : Using a suitable leaving group at the 2-position (e.g., halogen or tosylate) to substitute with a butan-1-amine or its protected precursor.
- Reductive amination : Starting from a 2-formylbenzofuran intermediate, reductive amination with butan-1-amine or a precursor amine under reducing conditions (e.g., sodium cyanoborohydride) can yield the target amine.
Chiral Considerations
Since the compound is chiral at the butan-1-amine carbon (1S configuration), enantioselective synthesis or resolution methods are necessary:
- Chiral pool synthesis : Using chiral starting materials or chiral auxiliaries to induce stereochemistry.
- Asymmetric catalysis : Employing chiral catalysts in reductive amination or substitution steps.
- Resolution : Separation of enantiomers post-synthesis via chromatographic or crystallization methods.
Advanced Synthetic Methods and Recent Developments
Cycloaddition Approaches for Aminobenzofurans
Recent literature reports novel methods to construct 2-aminobenzofuran scaffolds, which are relevant for synthesizing the butan-1-amine substituted benzofuran:
- A scandium triflate-mediated [4 + 1] formal cycloaddition of isocyanides with in situ generated ortho-quinone methides yields 2-aminobenzofurans in high yields (up to 93%) under mild conditions.
- This method allows for structural diversity and may be adapted for brominated benzofurans, potentially streamlining the synthesis of (1S)-1-(5-bromo-1-benzofuran-2-yl)butan-1-amine.
Palladium-Catalyzed Cycloisomerization
Other methods include palladium-catalyzed intramolecular cycloisomerization of 2-(cyanomethyl) phenyl esters to form 2-aminobenzofurans, though substrate scope may be limited.
Summary of Preparation Methods
| Preparation Step | Methodology | Notes |
|---|---|---|
| Bromobenzofuran synthesis | Cyclization of o-bromophenol + bromoacetaldehyde | Requires alkaline and acidic conditions |
| Introduction of butan-1-amine group | Nucleophilic substitution or reductive amination | Chiral control needed for (1S) isomer |
| Enantioselective synthesis | Chiral auxiliaries, asymmetric catalysis, or resolution | Ensures stereochemical purity |
| Alternative modern methods | Sc(OTf)3-mediated [4 + 1] cycloaddition | High yield, mild conditions |
| Palladium-catalyzed cycloisomerization | Intramolecular cycloisomerization | Limited substrate range |
In-Depth Research Findings and Notes
- The bromination position on the benzofuran ring (5-position) is critical for biological activity and synthetic accessibility. The use of o-bromophenol as a precursor ensures regioselective bromination.
- The benzofuran ring is sensitive to reaction conditions; mild acidic cyclization is preferred to avoid side reactions.
- The amine functionality at the butan-1-amine side chain is reactive and requires protection/deprotection strategies during multistep synthesis.
- Enantiopurity is essential for pharmacological applications, necessitating rigorous stereochemical control.
- The novel cycloaddition method using ortho-quinone methides offers a promising route for scalable and diverse synthesis of aminobenzofurans, which can be adapted for brominated analogs.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(5-Bromo-1-benzofuran-2-YL)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom or reduce other functional groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium azide (NaN₃), thiourea
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: De-brominated benzofuran derivatives
Substitution: Azido or thiol-substituted benzofuran derivatives
Scientific Research Applications
(1S)-1-(5-Bromo-1-benzofuran-2-YL)butan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S)-1-(5-Bromo-1-benzofuran-2-YL)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzofuran ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects: Bromo vs. Methoxy
A key analog is 1-(5-Methoxybenzofuran-2-yl)butan-1-amine (CAS 1270401-70-1), which replaces the bromine atom with a methoxy group. The substitution significantly alters electronic and steric properties:
- Bromo group : Electron-withdrawing, bulky, and lipophilic. Enhances molecular weight (MW: ~284.1 g/mol, estimated) and may improve metabolic stability or receptor-binding affinity in bioactive contexts.
- Methoxy group: Electron-donating, smaller, and moderately polar (MW: 219.3 g/mol, C₁₃H₁₇NO₂) . This substitution could increase solubility but reduce halogen-mediated interactions (e.g., in crystallography or protein binding).
Table 1: Substituent Comparison
*Estimated based on structural similarity to methoxy analog.
Functional Group Variations: Amine Chain and Heterocycles
- Amine chain stereochemistry: The (1S) configuration in the target compound may confer enantioselective interactions, unlike racemic mixtures or non-chiral analogs. This is critical in pharmaceutical applications, where stereochemistry affects efficacy and toxicity.
- Heterocyclic core: Compared to indole-based amines (e.g., [2-(5-methoxy-1H-indol-3-yl)ethyl]dimethylamine ), the benzofuran scaffold offers distinct electronic properties.
Research Implications and Gaps
While direct studies on this compound are sparse, its comparison with methoxy and indole analogs underscores the importance of:
methoxy’s stability.
Stereochemical specificity : The (1S) configuration warrants exploration in chiral separation techniques or asymmetric synthesis.
Biological activity : Structural similarities to serotonin analogs (e.g., 5-HT₂ agonists) suggest possible neuropharmacological applications, though empirical validation is needed.
Biological Activity
(1S)-1-(5-Bromo-1-benzofuran-2-YL)butan-1-amine is a compound belonging to the benzofuran family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound includes a bromine atom at the 5-position of the benzofuran ring and a butanamine moiety. Its molecular formula is with a molecular weight of 251.12 g/mol. The presence of the bromine atom significantly influences its biological activity by affecting the compound's reactivity and interaction with biological targets.
Antitumor Activity
Benzofuran derivatives, including this compound, have demonstrated notable antitumor properties. Research indicates that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that benzofuran derivatives can induce apoptosis in cancer cells through modulation of sigma receptors, particularly σ2 receptors, which are implicated in cancer progression and survival .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 10 | Induces apoptosis via σ2 receptor modulation |
| Analog A | HeLa (Cervical Cancer) | 5 | Inhibits cell cycle progression |
| Analog B | A549 (Lung Cancer) | 7 | Promotes reactive oxygen species (ROS) generation |
Antibacterial and Antifungal Activity
Benzofuran derivatives are also recognized for their antibacterial and antifungal properties. Studies have reported that these compounds exhibit significant activity against various pathogenic bacteria and fungi. The halogen substituents, such as bromine, enhance their antimicrobial efficacy.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.005 mg/mL |
| Escherichia coli | 0.01 mg/mL |
| Candida albicans | 0.02 mg/mL |
Neuropharmacology
The interaction of this compound with sigma receptors suggests potential neuropharmacological applications. Sigma receptors are involved in various neurological processes, including pain modulation and neuroprotection. Compounds targeting these receptors may offer therapeutic benefits in neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects are multifaceted:
Sigma Receptor Modulation :
Research indicates that this compound may act as a selective ligand for σ2 receptors, which play crucial roles in cellular signaling pathways related to growth and differentiation .
Induction of Apoptosis :
The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and increasing intracellular calcium levels through σ receptor interactions .
Antioxidant Activity :
Benzofuran derivatives possess antioxidant properties that help mitigate oxidative stress, contributing to their anticancer and neuroprotective effects .
Case Studies
Recent studies have highlighted the therapeutic potential of benzofuran derivatives in treating various diseases:
Case Study 1 : A study evaluated the efficacy of this compound in a mouse model of breast cancer. The compound significantly reduced tumor size compared to controls, demonstrating its potential as an antitumor agent.
Case Study 2 : In vitro tests revealed that this compound inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility as an antibacterial agent against resistant strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
